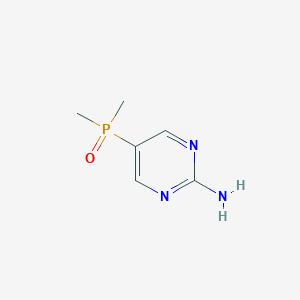

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide

Description

Historical Development of Phosphine Oxide Chemistry

Phosphine oxides represent a critical class of organophosphorus compounds characterized by a phosphorus atom bonded to three organic substituents and one oxygen atom. The foundational chemistry of phosphine oxides dates to early investigations into phosphorus hydrides and their derivatives. Phosphine (PH₃), the simplest phosphorus hydride, was first isolated in the late 18th century, but its oxide derivatives proved challenging to stabilize due to their inherent reactivity. Early synthetic routes, such as the reaction of phosphine with vanadium oxytrichloride or chromyl chloride, yielded unstable phosphine oxide (H₃PO) detected via mass spectrometry and matrix isolation techniques. These studies revealed the compound’s propensity for disproportionation into phosphine and hypophosphorous acid in aqueous environments.

The mid-20th century marked a turning point with the development of catalytic methods for synthesizing substituted phosphine oxides. For example, palladium-catalyzed mono-oxidation of bidentate phosphines enabled efficient production of bis-phosphine monoxides, which became valuable ligands in homogeneous catalysis. Concurrently, mechanistic studies elucidated competing pathways in phosphine oxide formation, such as thiolate–disulfide exchange reactions in gold(I) complexes. These advances laid the groundwork for tailored phosphine oxide syntheses, setting the stage for their application in diverse fields, including materials science and medicinal chemistry.

Emergence of Aminopyrimidine Phosphine Oxides in Research

The integration of aminopyrimidine moieties into phosphine oxide frameworks represents a strategic advancement in organophosphorus chemistry. Aminopyrimidines, nitrogen-containing heterocycles, confer structural rigidity and hydrogen-bonding capabilities, enhancing molecular recognition in biological systems. The compound (2-aminopyrimidin-5-yl)dimethylphosphine oxide (CAS: 2362008-83-9) exemplifies this hybrid architecture, combining a dimethylphosphine oxide group with a 2-aminopyrimidine ring.

Early reports of this compound emerged in the 2020s, driven by its potential as a building block in drug discovery. Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, leveraging the reactivity of the pyrimidine ring’s amino and halogen substituents. The phosphine oxide group, with its strong dipole moment ($$P=O$$), enhances solubility in polar solvents—a property critical for pharmaceutical applications. Structural analyses, including ¹H and ³¹P NMR spectroscopy, confirm the compound’s stability and electronic configuration, with the phosphorus center adopting a tetrahedral geometry.

Significance in Contemporary Medicinal Chemistry

Phosphine oxides have garnered attention in medicinal chemistry due to their unique physicochemical properties. The dimethylphosphine oxide group in (2-aminopyrimidin-5-yl)dimethylphosphine oxide contributes to high metabolic stability and aqueous solubility, addressing common challenges in drug development. Comparative studies with traditional polar groups (e.g., sulfoxides, amides) reveal that phosphine oxides exhibit superior resistance to enzymatic degradation, making them attractive for kinase inhibitors and antiviral agents.

The aminopyrimidine component further augments bioactivity. Pyrimidine derivatives are well-established in oncology, with roles in targeting DNA synthesis and protein kinases. By conjugating this heterocycle with a phosphine oxide, researchers achieve dual functionality: the pyrimidine ring engages in π-π stacking and hydrogen bonding with biological targets, while the phosphine oxide modulates pharmacokinetics. For instance, analogs of imatinib incorporating phosphine oxide groups demonstrate retained target affinity with improved solubility profiles.

Research Evolution and Key Scientific Milestones

The evolution of (2-aminopyrimidin-5-yl)dimethylphosphine oxide research reflects broader trends in phosphorus chemistry. Key milestones include:

- Catalytic Synthesis Breakthroughs : The development of Pd-catalyzed methods for phosphine oxide synthesis enabled scalable production of complex ligands, indirectly supporting aminopyrimidine derivatives’ accessibility.

- Mechanistic Insights : Studies on gold(I) thiolate–disulfide exchanges revealed conditions favoring phosphine oxide formation, informing reaction optimization for heterocyclic systems.

- Medicinal Chemistry Applications : The systematic evaluation of phosphine oxides in drug-like scaffolds demonstrated their potential to balance solubility and permeability, validated through imatinib analog studies.

Recent advances focus on sustainable synthesis routes, such as Brønsted-acid-promoted reductions of phosphine oxides using hydrosiloxanes, which align with circular economy principles. These efforts aim to mitigate the environmental impact of phosphorus waste while expanding the toolkit for synthesizing aminopyrimidine derivatives.

Table 1: Key Properties of (2-Aminopyrimidin-5-yl)dimethylphosphine Oxide

Properties

IUPAC Name |

5-dimethylphosphorylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEDNGRJARJIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with dimethylphosphine oxide under specific reaction conditions . The process typically includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to yield reduced phosphorus compounds.

Substitution: The amino group in the pyrimidine ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Case Study: LRRK2 Inhibition

Recent research has highlighted the role of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide as a small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases like Parkinson's disease. The compound, referred to as FL090 in some studies, demonstrated significant neuroprotective effects by reducing cytotoxicity and lysosomal damage in cellular models .

Key Findings:

- FL090 effectively reduced phosphorylation at the serine-935 site of LRRK2, indicating inhibition of its kinase activity.

- In vivo studies showed that FL090 administration improved motor functions and preserved dopaminergic neurons in animal models subjected to neurotoxic agents .

Broader Applications in Oncology

Phosphine oxides have been integrated into various anticancer drug designs due to their ability to modulate biological activity effectively. For example, brigatinib, an FDA-approved drug for non-small cell lung cancer, incorporates a phosphine oxide fragment that enhances its therapeutic profile .

Table 1: Comparison of Drug Candidates Incorporating Phosphine Oxides

| Drug Candidate | Target Disease | Mechanism | Status |

|---|---|---|---|

| Brigatinib | Non-small cell lung cancer | ALK inhibition | Approved |

| FL090 | Parkinson's disease | LRRK2 inhibition | Research Phase |

Mechanism of Action

The mechanism of action of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis:

| Property | (2-Aminopyrimidin-5-yl)dimethylphosphine Oxide | 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |

|---|---|---|

| Core Structure | Pyrimidine ring | Fused pyrrolo[2,3-d]pyrimidinone ring system |

| Functional Groups | 2-Amino, 5-dimethylphosphine oxide | 2-Amino, 5-aminomethyl, 4-oxo, acetylneuraminic acid derivatives |

| Molecular Weight | 171.14 g/mol | Likely >500 g/mol (estimated from complex substituents) |

| Key Substituents | Dimethylphosphine oxide (electron-withdrawing) | Acetylneuraminic acid, phosphate groups (hydrophilic, bioactive) |

| Potential Applications | Ligands, coordination chemistry | Nucleoside analogs, antiviral/biochemical research |

Key Differences:

Functional Groups : The dimethylphosphine oxide group in the target compound enhances stability and polarity, whereas the analog’s acetylneuraminic acid moiety suggests involvement in sialic acid metabolism or glycobiology .

Molecular Complexity: The analog’s larger size and hydrophilic substituents (e.g., hydroxyl, carboxylic acid) likely increase solubility in aqueous media compared to the target compound’s organophilic phosphine oxide group.

Reactivity and Stability

- (2-Aminopyrimidin-5-yl)dimethylphosphine Oxide: Phosphine oxides are generally stable under ambient conditions and resistant to hydrolysis, making this compound suitable for long-term storage . The electron-withdrawing phosphine oxide group may reduce the pyrimidine ring’s basicity.

- Analog from : The presence of acetylneuraminic acid and phosphate groups introduces hydrolytic sensitivity, particularly under acidic or enzymatic conditions. This reactivity is advantageous in prodrug design or targeted release systems .

Biological Activity

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide, a compound featuring a pyrimidine ring and a phosphine oxide functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylphosphine oxide group attached to a pyrimidine ring, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:

Biological Activities

Research indicates that (2-Aminopyrimidin-5-yl)dimethylphosphine oxide exhibits several biological activities, particularly in the fields of oncology and neuroprotection.

1. Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds, including those with phosphine oxide functionalities, possess anticancer properties. For instance, compounds similar to (2-Aminopyrimidin-5-yl)dimethylphosphine oxide have been investigated for their ability to inhibit anaplastic lymphoma kinase (ALK), which is significant in treating ALK-positive non-small cell lung cancer (NSCLC) .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

2. Neuroprotective Effects

Recent studies suggest that compounds structurally related to (2-Aminopyrimidin-5-yl)dimethylphosphine oxide may protect neuronal cells from toxicity induced by neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium). For example, FL090, a related compound, demonstrated significant neuroprotection in models of Parkinson's disease by inhibiting LRRK2 kinase activity . This suggests potential therapeutic applications in neurodegenerative disorders.

The precise mechanisms by which (2-Aminopyrimidin-5-yl)dimethylphosphine oxide exerts its biological effects remain largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets such as kinases or receptors involved in cellular signaling pathways.

1. Enzyme Inhibition

Similar compounds have been shown to inhibit kinases like LRRK2, which plays a role in neuronal cell survival and proliferation. By inhibiting such enzymes, these compounds could potentially modulate pathways associated with cancer cell growth and neurodegeneration .

2. Reactivity with Biological Molecules

The phosphine oxide moiety may facilitate interactions with various biomolecules, leading to alterations in cellular processes. This reactivity could contribute to the observed biological activities but requires further investigation to elucidate specific interactions.

Q & A

Q. What are the recommended synthetic routes for (2-Aminopyrimidin-5-yl)dimethylphosphine oxide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 2,4,5-trichloropyrimidine with (2-aminophenyl)dimethylphosphine oxide in the presence of N-ethyl-N,N-diisopropylamine in propan-2-ol yields derivatives. Purification via flash chromatography (0–2% MeOH in DCM) is critical for isolating the product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use NMR and LC/MS-ESI for structural confirmation. For instance, in related phosphine oxide derivatives, NMR peaks for aromatic protons and methyl groups on phosphorus are observed at δ 7.8–8.2 ppm and δ 1.2–1.5 ppm, respectively. LC/MS-ESI provides accurate mass validation (e.g., [M+H] peaks) .

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer : The dimethylphosphine oxide group enhances solubility in polar solvents (e.g., DMSO, methanol) and acts as a hydrogen-bond acceptor, improving target binding. Stability studies should account for its resistance to redox reactions compared to carbonyls, as observed in brigatinib analogs .

Advanced Research Questions

Q. How does the dimethylphosphine oxide moiety influence target binding in kinase inhibition studies?

- Methodological Answer : The phosphine oxide group serves as a hydrogen-bond acceptor, complementing conventional acceptors like sulfones. In brigatinib, this group binds the ATP pocket of ALK, confirmed via crystallography. To validate binding, perform competitive ATP-binding assays with measurements and compare with sulfone/carbonyl analogs .

Q. How can researchers resolve contradictions in spectroscopic data for phosphine oxide derivatives?

- Methodological Answer : Combine Raman and far-infrared spectroscopy to assign torsional modes. For example, conflicting Raman peaks at 338 cm were resolved via far-IR data, revealing coupling terms (V) and potential constants (V) for dimethylphosphine derivatives. Cross-validate with computational models (e.g., DFT) .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays?

- Methodological Answer : Introduce substituents at the 2-aminopyrimidine ring to modulate steric and electronic effects. For example, fluoro or methoxy groups at the 4-position improve selectivity for ALK over EGFR in biochemical assays. Use isoform-specific enzymatic panels to validate selectivity .

Q. How should stability under physiological conditions be assessed?

Q. What methods address discrepancies in biochemical assay results between in vitro and cellular models?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase assays for efficacy). For instance, low cellular activity despite high in vitro potency may indicate poor membrane permeability, resolved by modifying logP via substituent engineering .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s hydrogen-bonding capacity?

- Methodological Answer : Compare crystallographic data (e.g., Protein Data Bank entries) with computational simulations. In brigatinib, the phosphine oxide forms a hydrogen bond with ALK’s Met1199, validated by mutational studies. Discrepancies may arise from protonation state variations—adjust assay pH to match physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.